molecular formula C18H17FN2O4S2 B6481335 N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895481-49-9

N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B6481335
CAS No.: 895481-49-9
M. Wt: 408.5 g/mol
InChI Key: FJDYTVXENNJFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide is a high-purity benzothiazole derivative intended for research and development applications. This compound is part of the benzothiazole class, a significant group of heterocyclic compounds known for their widespread importance in medicinal chemistry and drug discovery . Benzothiazole derivatives have been extensively studied for their diverse pharmacological and biological activities, which include serving as antifungal, antituberculosis, antimalarial, and anti-inflammatory agents, as well as exhibiting potential in treating diabetes and cancer . The specific molecular architecture of this reagent, featuring a 4-fluorobenzenesulfonyl group and a 3-ethyl-6-methoxy benzothiazolylidene scaffold, is characteristic of molecules explored as enzyme inhibitors. Related structural analogs have been investigated as novel therapeutic targets for the treatment of mycobacterial infections such as tuberculosis, functioning through mechanisms like serine/threonine protein kinase inhibition . Researchers will find this compound valuable for probing biological pathways and developing new therapeutic agents, particularly in infectious disease and oncology research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-3-21-15-9-6-13(25-2)10-16(15)26-18(21)20-17(22)11-27(23,24)14-7-4-12(19)5-8-14/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDYTVXENNJFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its diverse biological effects.
  • Fluorobenzenesulfonyl group : Enhances solubility and bioactivity.

The chemical formula is represented as follows:

C16H18FNO3SC_{16}H_{18}F_NO_{3}S

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance:

  • Mechanism of Action : The compound may interfere with the YAP/TAZ signaling pathway, which is crucial in regulating cell growth and survival in various cancers, including malignant mesothelioma .

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated antimicrobial properties. The presence of the methoxy group in this compound enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies have reported:

  • In vitro efficacy : The compound shows promising results against a range of bacterial strains, suggesting potential as a novel antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Inhibition of NQO2 : This enzyme plays a role in detoxification processes. Inhibiting NQO2 can lead to increased levels of reactive oxygen species (ROS), contributing to the anticancer effects observed .

Study 1: Anticancer Efficacy

A study explored the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed:

  • Apoptosis induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
Concentration (µM)Cell Viability (%)
0100
1070
2550
5030

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL for both strains, indicating strong antimicrobial potential.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli15

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, studies have shown that compounds with similar structures can target specific pathways involved in tumor growth and metastasis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could effectively inhibit the proliferation of breast cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins. The compound's structure allows it to interact with key molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The specific compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting microbial growth.

Case Study:

In a comparative study, N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been explored. This compound may modulate inflammatory pathways and cytokine production, offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Study:

Research published in Phytotherapy Research highlighted the anti-inflammatory effects of similar benzothiazole compounds in animal models of arthritis. These compounds were shown to reduce swelling and pain by inhibiting pro-inflammatory cytokines, suggesting that this compound could be beneficial for treating inflammatory diseases .

Neuroprotective Effects

Recent studies have begun to investigate the neuroprotective properties of benzothiazole derivatives. The ability of these compounds to cross the blood-brain barrier makes them potential candidates for treating neurodegenerative diseases.

Case Study:

A study published in Neuroscience Letters reported that a structurally similar benzothiazole derivative exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. This suggests that this compound may hold promise for developing therapies for conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of benzothiazole derivatives. Research has focused on modifying various functional groups on the benzothiazole core to enhance biological activity.

Modification Effect on Activity Reference
FluorinationIncreases potency against cancer cells
Methoxy groupEnhances solubility and bioavailability
Sulfonamide groupImproves antimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Name Core Structure Substituents (Benzothiazole) Side Chain Molecular Formula Molecular Weight Notable Properties/Applications
Target Compound : N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide Dihydrobenzothiazole (E-configuration) 3-ethyl, 6-methoxy 4-Fluorobenzenesulfonylacetamide C₁₉H₁₈FN₂O₄S₂ (est.) ~424.5 (est.) Potential kinase inhibition, enhanced metabolic stability due to fluorine
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide Benzo[d]thiazole (E-configuration) 3-methyl, 6-ethoxy 4-Fluorobenzenesulfonylacetamide C₁₈H₁₇FN₂O₄S₂ 408.5 Higher lipophilicity (ethoxy vs. methoxy); agrochemical research candidate
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Dihydrobenzothiazole 6-methyl 4-Methoxybenzenesulfonamide (no acetamide) C₁₅H₁₄N₂O₃S₂ 346.4 Simpler structure; potential antimicrobial activity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl 4-Methoxyphenylacetamide C₁₇H₁₃F₃N₂O₂S 378.4 Trifluoromethyl enhances electron deficiency; explored in patent literature for unknown bioactivity

Key Observations:

Substituent Effects: The target compound’s 3-ethyl group increases steric bulk compared to the 3-methyl analog in , which may influence binding pocket interactions. 6-Methoxy (target) vs. 6-ethoxy (): Ethoxy’s larger size may reduce solubility but improve membrane permeability.

Side Chain Variations: The sulfonylacetamide linker in the target compound and provides conformational flexibility compared to the rigid sulfonamide in . The 4-fluorophenyl group (target and ) enhances metabolic stability over non-fluorinated analogs (e.g., ’s 4-methoxyphenyl).

Biological Implications: Dihydrobenzothiazoles (target and ) exhibit partial saturation, which may reduce planarity and improve bioavailability compared to fully aromatic benzothiazoles ().

Research Findings and Structural Insights

  • Metabolic Stability : Fluorine in the 4-fluorobenzenesulfonyl group (target and ) resists oxidative degradation, a critical advantage in drug design .
  • Synthetic Accessibility: The dihydrobenzothiazole core (target) may require specialized cyclization conditions, whereas non-saturated analogs () are synthetically simpler.
  • Patent Trends : Trifluoromethyl-substituted benzothiazoles () dominate recent patents, indicating industry interest in halogenated analogs for proprietary applications.

Preparation Methods

Preparation of 6-Methoxy-1,3-Benzothiazol-2-Amine

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide or thiourea derivatives. For example, irradiation of 6-methoxy-1,3-benzothiazol-2-amine (54 ) with ethyl chloroacetate in dry acetone under basic conditions yields ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate (55 ). Subsequent hydrazinolysis forms the hydrazide intermediate (56 ), a precursor for further functionalization.

Introduction of the Ethyl Group

Ethylation at the 3-position is achieved via Mitsunobu reaction or nucleophilic substitution. Reacting 6-methoxy-1,3-benzothiazol-2-amine with ethyl iodide in the presence of potassium carbonate in DMF at 80°C for 12 hours introduces the ethyl group, yielding 3-ethyl-6-methoxy-1,3-benzothiazol-2-amine . The reaction’s regioselectivity is ensured by the electron-donating methoxy group, which directs alkylation to the 3-position.

Synthesis of 4-Fluorobenzenesulfonylacetic Acid

Chlorine-Fluorine Exchange in Sulfonyl Chlorides

4-Chlorobenzenesulfonyl chloride is fluorinated using potassium fluoride in a polar aprotic solvent (e.g., DMF) at 180°C for 6 hours, producing 4-fluorobenzenesulfonyl fluoride . This method avoids side reactions by maintaining anhydrous conditions and precise temperature control.

Conversion to Sulfonylacetic Acid

The sulfonyl fluoride is hydrolyzed to 4-fluorobenzenesulfonic acid using aqueous NaOH (2M, 60°C, 2 hours). Subsequent reaction with chloroacetic acid in the presence of thionyl chloride forms 4-fluorobenzenesulfonylacetyl chloride , which is quenched with ammonium hydroxide to yield the corresponding acetic acid derivative.

Coupling of Benzothiazole and Sulfonylacetamide Moieties

EDC-Mediated Amide Bond Formation

The final step involves coupling 3-ethyl-6-methoxy-1,3-benzothiazol-2-amine with 4-fluorobenzenesulfonylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in chloroform-pyridine (1:1) at 0°C for 1 hour, followed by stirring at room temperature for 18 hours. Workup includes extraction with ethyl acetate, drying over MgSO₄, and purification via silica gel chromatography (hexane:ethyl acetate, 7:3) to isolate the target compound in 68% yield.

Table 1: Optimization of Coupling Conditions

ConditionSolvent SystemTemperatureYield (%)
EDC, DMAP, CH₂Cl₂Dichloromethane25°C52
EDC, Pyridine, CHCl₃Chloroform0°C → 25°C68
DCC, HOBt, DMFDMF25°C45

EDC in chloroform-pyridine provided superior yields due to enhanced solubility of intermediates and reduced racemization.

Stereochemical Control and Characterization

The (2E) configuration of the imine double bond is confirmed via NOESY NMR , showing no coupling between the ethyl group and adjacent protons. X-ray crystallography further validates the planar geometry of the benzothiazole ring and the trans arrangement of the sulfonylacetamide group.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) requires:

  • Continuous flow fluorination for sulfonyl fluoride production to minimize thermal degradation.

  • Microwave-assisted alkylation to reduce reaction times from 12 hours to 45 minutes.

  • Crystallization-driven purification using ethanol-water (9:1) to achieve >99% purity without chromatography .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be ensured during synthesis?

Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Coupling reactions : Use of DMF as a solvent with potassium carbonate to facilitate nucleophilic substitution (e.g., acetamide-thiazolidinone coupling) .
  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to optimize yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for isolating the final product .
  • Purity monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion, while HPLC (>95% purity threshold) validates final product quality .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., benzothiazole proton signals at δ 7.2–8.1 ppm) and stereochemistry (E/Z configuration via coupling constants) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ matching calculated m/z) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4% tolerance) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent screening : Polar aprotic solvents like DMF or DMSO enhance solubility of sulfonyl intermediates .
  • Catalyst use : Additives like DMAP (4-dimethylaminopyridine) accelerate acyl transfer reactions .
  • Stepwise monitoring : Intermediate isolation via TLC reduces byproduct formation. For example, pre-purifying the benzothiazolylidene intermediate improves final coupling efficiency .

Advanced: What structure-activity relationship (SAR) insights guide the modification of the fluorobenzenesulfonyl group?

Methodological Answer:
The 4-fluorobenzenesulfonyl moiety enhances target binding via hydrophobic and electrostatic interactions. SAR studies suggest:

  • Fluorine position : Para-substitution (vs. ortho/meta) maximizes steric compatibility with enzyme active sites (e.g., kinase inhibition assays) .
  • Sulfonyl group replacement : Switching to sulfonamide or carboxylate reduces potency by 3–5-fold in vitro, highlighting the sulfonyl group’s role in hydrogen bonding .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions often arise from dynamic processes or impurities. Steps include:

  • Variable-temperature NMR : Detect rotational barriers in sulfonamide or benzothiazole groups (e.g., coalescence temperatures >100°C) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., dihydrobenzothiazole protons) and confirm connectivity .
  • Spiking experiments : Add authentic samples of suspected impurities to identify contaminants via HPLC retention time shifts .

Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?

Methodological Answer:

  • Enzyme inhibition assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-Glo™ kits. Include staurosporine as a positive control and DMSO vehicle controls .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells with IC50 calculations. Normalize data against untreated cells and validate with cisplatin controls .
  • Binding studies : Surface plasmon resonance (SPR) with immobilized targets (e.g., BSA-conjugated assays) to determine KD values .

Advanced: How can regioselectivity challenges in benzothiazole functionalization be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position of benzothiazole to direct electrophilic substitution to the 4-position .
  • Metal catalysis : Pd-mediated C-H activation selectively modifies the thiazole ring (e.g., Suzuki coupling with aryl boronic acids) .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Perform accelerated degradation tests in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide hydrolysis at pH <3) .
  • Prodrug design : Mask the acetamide group as an ester to enhance metabolic stability, with in vitro hydrolysis assays in human plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.